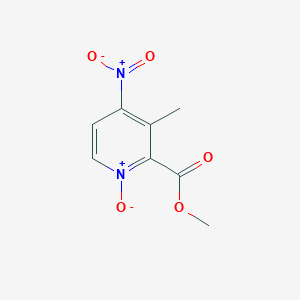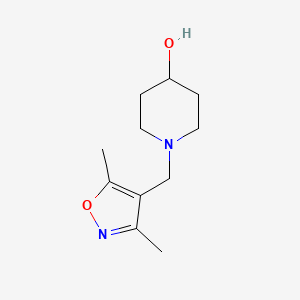
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol
Vue d'ensemble
Description
The compound “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity :
- Muthineni et al. (2016) developed a method for synthesizing novel derivatives of 5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols. These compounds, which include structures related to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol”, were evaluated for their antibacterial properties (Muthineni et al., 2016).
Flavor Compounds and Toxicology :
- Karanewsky et al. (2016) conducted a toxicological evaluation of two novel bitter modifying flavor compounds, closely related to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol”. These compounds were assessed for their safety for use in food and beverage applications (Karanewsky et al., 2016).
Medicinal Chemistry and Drug Design :
- Żesławska et al. (2020) studied aminoalkanol derivatives, including molecules structurally similar to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol”. Their research focused on the potential of these compounds in the development of new anticonvulsant drugs (Żesławska et al., 2020).
Structural and Molecular Studies :
- Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They conducted molecular structure investigations, including for compounds with structural elements similar to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol” (Shawish et al., 2021).
Chemical Synthesis and Modification :
- Kashima et al. (1973) researched the alkylation of 3,5-Dimethylisoxazole, a component of the compound . They explored methods to modify this isoxazole, which is relevant to understanding the chemical properties and potential applications of “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol” (Kashima et al., 1973).
Pharmacological Properties :
- Vardanyan (2018) discussed the synthesis, pharmacological properties, and use of derivatives of piperidines, which are closely related to “1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol”. This research provides insights into the potential pharmacological applications of such compounds (Vardanyan, 2018).
Propriétés
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)7-13-5-3-10(14)4-6-13/h10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDLWRQONCOHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



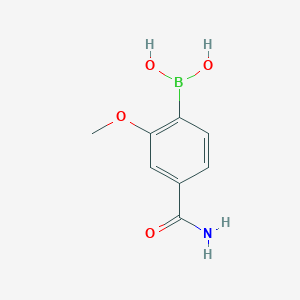
![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)



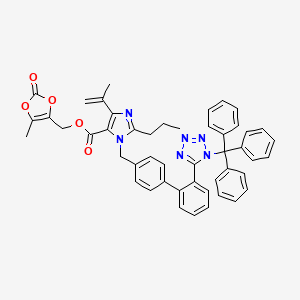
![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
![Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1426563.png)
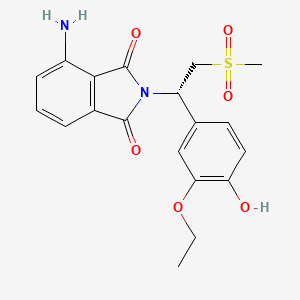
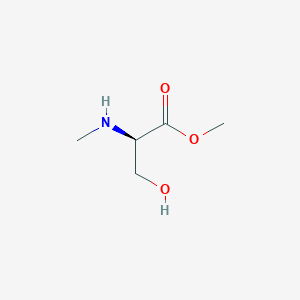
![4-(5-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1426568.png)


